molecular formula C16H19NO B8352765 2-butoxy-5-phenyl-3H-azepine

2-butoxy-5-phenyl-3H-azepine

Cat. No.: B8352765
M. Wt: 241.33 g/mol
InChI Key: WRTCBNZTJXPLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butoxy-5-phenyl-3H-azepine is a synthetic 3H-azepine derivative offered as a high-purity research chemical for use in discovery and development programs. The 3H-azepine scaffold is a seven-membered heterocycle recognized as a privileged structure in medicinal chemistry and is found in compounds with a range of therapeutic activities . As part of the azepine family, this compound is of significant interest in the design of new active molecules. Azepine-containing structures are frequently investigated for their potential in pharmaceutical applications, including as antihypertensive, anti-inflammatory, and antitumor agents, as well as in agrochemical research for antiviral and larvicidal activities . The structural core is accessible through various synthetic routes, one of the most common being the photolysis or thermolysis of substituted aryl azides, which undergo ring expansion to form the 3H-azepine structure . The specific butoxy and phenyl substituents on the this compound core are designed to modulate the compound's electronic properties, lipophilicity, and overall steric profile, which can directly influence its reactivity, binding affinity, and metabolic stability in biological test systems. Researchers can utilize this compound as a versatile synthetic intermediate or as a core scaffold for constructing more complex molecular architectures in drug discovery, organic materials science, and chemical biology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2-butoxy-5-phenyl-3H-azepine

InChI

InChI=1S/C16H19NO/c1-2-3-13-18-16-10-9-15(11-12-17-16)14-7-5-4-6-8-14/h4-9,11-12H,2-3,10,13H2,1H3

InChI Key

WRTCBNZTJXPLNV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=CC(=CC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence describes three 2-hydroxybenzophenone derivatives (BPOH-TPA, BPOH-PhCz, BPOH-SF) synthesized via Suzuki coupling . A meaningful comparison would require data on analogous azepines (e.g., substituent effects on ring stability, electronic properties, or reactivity), but such information is absent.

Hypothetical Comparison Framework (Lacking Evidence):

Property 2-Butoxy-5-Phenyl-3H-Azepine (Hypothetical) BPOH-TPA
Core Structure 7-membered azepine ring Benzophenone backbone
Synthetic Method Unknown Suzuki coupling
Key Substituents Butoxy (C4H9O), phenyl (C6H5) Triphenylamine, hydroxy
Reported Yield N/A 29.29%

Critical Limitations in Available Evidence

  • These classes differ in ring size, functional groups, and reactivity.
  • Missing Data: No spectral (NMR, MS), thermodynamic (melting point, solubility), or application-related data for this compound are provided.
  • Unavailable Analogues : The evidence lacks azepine derivatives (e.g., 2-ethoxy-5-phenyl-3H-azepine or 2-butoxy-5-tolyl-3H-azepine) for comparative analysis.

Recommendations for Further Research

To address this gap, future studies should:

Synthesize this compound and characterize its properties (e.g., via XRD, NMR, and computational modeling).

Explore analogs with varying substituents (e.g., alkyl, aryl, or electron-withdrawing groups) to assess structure-activity relationships.

Compare its reactivity with other nitrogen-containing heterocycles (e.g., pyrroles, pyridines, or caprolactams).

Preparation Methods

Alkoxylation of Chlorinated Azepine Precursors

A primary route to 2-butoxy-5-phenyl-3H-azepine involves alkoxylation of a chlorinated intermediate. This method is analogous to procedures described in the synthesis of structurally related azepines. For example, This compound can be derived from 2-chloro-5-phenyl-3H-azepine via nucleophilic substitution with sodium butoxide.

Reaction Conditions :

  • Substrate : 2-Chloro-5-phenyl-3H-azepine (1.0 equiv)

  • Nucleophile : Sodium butoxide (1.2 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80–100°C

  • Duration : 12–24 hours

This method typically achieves yields of 70–85% , with purity dependent on recrystallization solvents (e.g., heptane or ethyl acetate) . The reaction proceeds via an SN2 mechanism , where the butoxy group displaces chloride at the 2-position. Steric hindrance from the phenyl group at C5 minimizes competing reactions at adjacent positions.

Ring-Closing Metathesis (RCM) of Diene Precursors

Ring-closing metathesis offers an alternative pathway, particularly for constructing the azepine ring before introducing the butoxy group. A diene precursor such as N-allyl-5-phenyl-pent-4-en-1-amine undergoes RCM using a Grubbs catalyst:

Procedure :

  • Catalyst : Grubbs II (5 mol%)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 40°C

  • Duration : 6 hours

Post-cyclization, the resulting 5-phenyl-3H-azepine is functionalized at C2 via alkoxylation, as described in Section 1 . This two-step approach achieves an overall yield of 60–75% , with the RCM step being rate-limiting due to catalyst efficiency.

Reductive Amination Followed by Etherification

A three-step synthesis involves:

  • Reductive amination of 5-phenyl-2-oxo-azepane with butylamine.

  • Reduction of the resulting imine to the secondary amine.

  • Etherification at C2 using butyl bromide.

Key Data :

StepReagentsYield (%)
Reductive aminationNaBH3CN, MeOH, 25°C, 12h82
ReductionLiAlH4, THF, 0°C→RT, 2h78
EtherificationButyl bromide, K2CO3, DMF, 80°C65

This method emphasizes chemo-selectivity , as the phenyl group at C5 directs functionalization to C2 .

Acid-Catalyzed Cyclization of Amino Alcohols

Amino alcohols such as 2-amino-5-phenyl-pentanol can undergo acid-catalyzed cyclization to form the azepine ring. Subsequent butoxylation is achieved via Mitsunobu conditions:

Cyclization :

  • Catalyst : Polyphosphoric acid (PPA)

  • Temperature : 110°C

  • Duration : 30 minutes

Mitsunobu Reaction :

  • Reagents : Diethyl azodicarboxylate (DEAD), PPh3, Butanol

  • Yield : 70%

This route is notable for avoiding harsh alkoxylation conditions, though the Mitsunobu step requires careful stoichiometric control .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
AlkoxylationHigh yields, simple conditionsRequires chlorinated precursor70–85
RCMModular ring constructionCatalyst cost, step count60–75
Reductive aminationChemo-selectiveMulti-step, purification50–65
Acid cyclizationMild conditions post-cyclizationHigh-temperature cyclization65–70

Mechanistic Insights and Optimization

  • Alkoxylation : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of butoxide. Elevated temperatures (>80°C) mitigate steric effects but risk decomposition .

  • RCM : Second-generation Grubbs catalysts improve turnover but necessitate inert atmospheres. Substrate purity is critical to prevent catalyst poisoning .

  • Mitsunobu : Tributylphosphine oxide byproduct complicates purification; silica gel chromatography is essential .

Industrial-Scale Considerations

For kilogram-scale production, the alkoxylation route is preferred due to operational simplicity. Key parameters include:

  • Solvent Recovery : DMF is distilled under reduced pressure (70°C, 15 mmHg) and reused.

  • Byproduct Management : Chloride salts are removed via aqueous washes (pH 7–8).

  • Crystallization : Heptane yields >99% purity after two recrystallizations .

Q & A

What are the recommended synthetic routes for 2-butoxy-5-phenyl-3H-azepine, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound typically involves multi-step reactions, with key steps including cyclization and functional group substitution. A common approach employs palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene to optimize yields . For example, coupling reactions under inert atmospheres (e.g., nitrogen) at controlled temperatures (60–80°C) are critical to avoid side products. Yield optimization requires careful selection of catalysts, solvent polarity, and reaction time, which can be monitored via thin-layer chromatography (TLC) .

Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation . Infrared (IR) spectroscopy can confirm functional groups like the azepine ring and butoxy substituents. For trace impurities, gas chromatography-mass spectrometry (GC-MS) is advised, particularly for volatile byproducts .

How should this compound be stored to ensure long-term stability?

Basic Research Question
Stability studies indicate that the compound is light-sensitive and prone to hydrolysis. Storage in amber glass vials under refrigeration (2–8°C) in anhydrous conditions (e.g., with desiccants) is optimal . For extended storage, argon or nitrogen purging of vials minimizes oxidative degradation. Periodic purity checks via HPLC are recommended to monitor degradation over time .

What computational methods can predict the reactivity of this compound in novel reactions?

Advanced Research Question
Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitution or cycloaddition reactions . Molecular docking studies may also assess binding affinities for pharmacological targets. Software like Gaussian or ORCA, combined with PubChem-derived molecular descriptors, are standard tools .

How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Advanced Research Question
Contradictions in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. Cross-validation using multiple techniques (e.g., 2D NMR, X-ray crystallography) is critical . For example, inconsistent ¹³C NMR signals may require variable-temperature NMR to identify dynamic processes. Collaborative data sharing and adherence to standardized reporting protocols (e.g., IUPAC guidelines) mitigate interpretative errors .

What methodologies are suitable for evaluating the pharmacological activity of this compound?

Advanced Research Question
In vitro assays (e.g., enzyme inhibition, receptor binding) using purified targets (e.g., kinases, GPCRs) are initial steps. Cell-based assays (e.g., cytotoxicity, apoptosis) should follow, with dose-response curves to determine IC₅₀ values . For in vivo studies, rodent models with pharmacokinetic profiling (e.g., bioavailability, half-life) are recommended. ELISA or Western blotting can validate mechanistic hypotheses .

How can regioselectivity challenges in derivatizing this compound be addressed?

Advanced Research Question
Regioselectivity in functionalization (e.g., halogenation, alkylation) depends on steric and electronic factors. Directed ortho-metalation (DoM) strategies using directing groups (e.g., amides) or transition-metal catalysts (e.g., Pd-mediated C–H activation) can enhance selectivity . Computational modeling of transition states (via DFT) aids in predicting favorable reaction pathways .

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